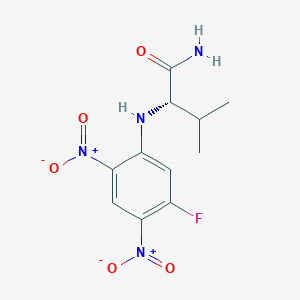
Fdnp-val-nh2
Vue d'ensemble
Description
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, also known as (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Résolution énantiomérique des acides aminés
Fdnp-val-nh2 a été utilisé comme réactif de dérivation chiral pour la résolution énantiomérique des acides aminés . Ce processus implique la séparation des énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre. L'utilisation de this compound permet la séparation chirale indirecte de ces énantiomères .
2. Résolution énantiomérique chromatographique liquide des composés carbonylés Une autre application de this compound est la résolution énantiomérique chromatographique liquide des composés carbonylés . Dans ce processus, this compound est utilisé comme réactif de dérivation chiral pour séparer les énantiomères des composés carbonylés .
Synthèse des diastéréoisomères
this compound peut être utilisé dans la synthèse des diastéréoisomères . Les diastéréoisomères sont des stéréoisomères qui ne sont pas des images miroir l'un de l'autre. L'utilisation de this compound permet la création de ces structures uniques .
Chromatographie liquide à haute performance (HPLC)
this compound est utilisé en chromatographie liquide à haute performance (HPLC), une technique de chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d'un mélange . Il est utilisé comme réactif de dérivation chiral en HPLC pour séparer les énantiomères
Propriétés
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563340 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132679-61-9 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?
A1: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.
Q2: What are the advantages of using (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide compared to other derivatizing agents?
A3: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


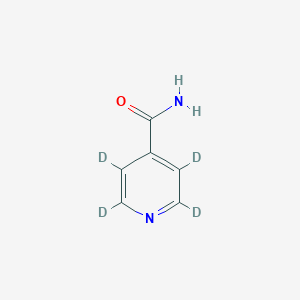

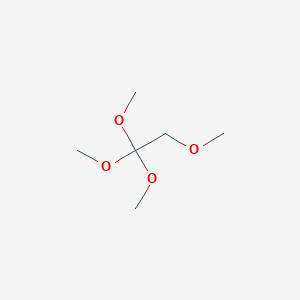
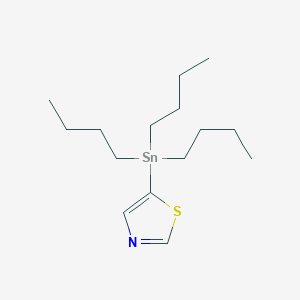

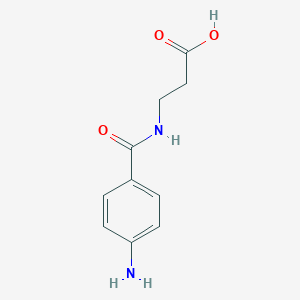
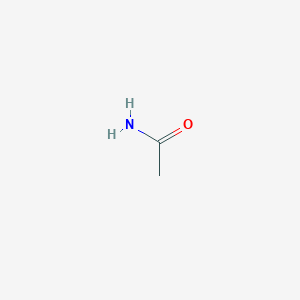
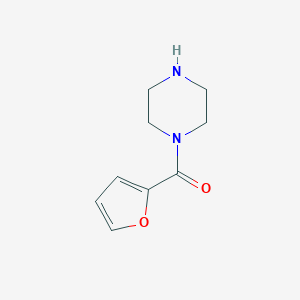
![(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one](/img/structure/B32639.png)
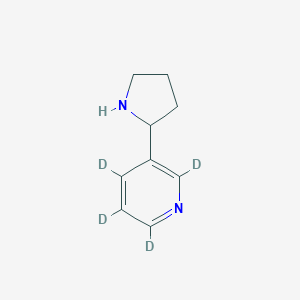
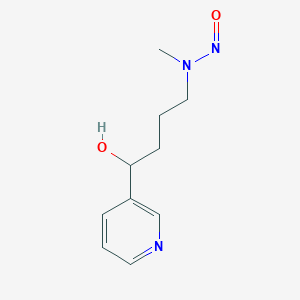
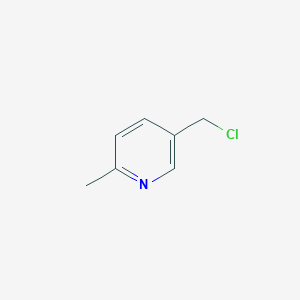
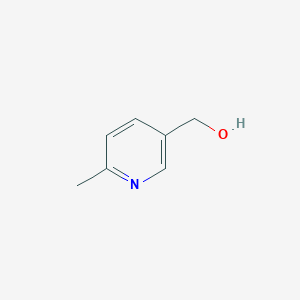
![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)
